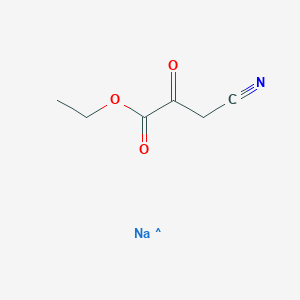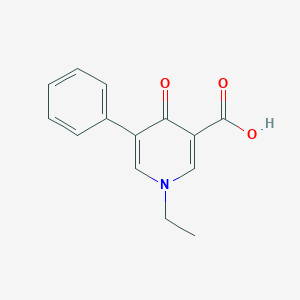![molecular formula C9H12Cl2N2 B8293567 [Chloro(phenylimino)methyl]dimethylamine hydrochloride](/img/structure/B8293567.png)
[Chloro(phenylimino)methyl]dimethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-N’-phenyl-chloroformamidine hydrochloride is an organic compound that is commonly used in various chemical and biological research applications. It is known for its unique chemical properties and reactivity, making it a valuable reagent in synthetic chemistry and other scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N,N-dimethyl-N’-phenyl-chloroformamidine hydrochloride typically involves the reaction of N,N-dimethylformamide with phenyl isocyanate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: N,N-dimethylformamide and phenyl isocyanate.
Catalyst: Hydrochloric acid.
Conditions: The reaction is usually conducted at room temperature with constant stirring.
Industrial Production Methods
In an industrial setting, the production of N,N-dimethyl-N’-phenyl-chloroformamidine hydrochloride involves large-scale reactors and precise control of reaction parameters. The process includes:
Mixing: The reactants are mixed in a reactor.
Reaction Control: Temperature and pressure are carefully monitored.
Purification: The product is purified through crystallization or distillation to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-N’-phenyl-chloroformamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chloroformamidine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted chloroformamidines.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-N’-phenyl-chloroformamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N,N-dimethyl-N’-phenyl-chloroformamidine hydrochloride exerts its effects involves its ability to interact with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved include:
Enzyme Inhibition: It can inhibit enzyme activity by binding to active sites.
Protein Modification: It can modify protein structures, affecting their stability and function.
Vergleich Mit ähnlichen Verbindungen
N,N-dimethyl-N’-phenyl-chloroformamidine hydrochloride is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:
N,N-dimethylformamide: A common solvent with similar reactivity but different applications.
Phenyl isocyanate: A reactive isocyanate used in the synthesis of various organic compounds.
Chloroformamidine derivatives: Other derivatives with varying substituents that exhibit different reactivity and applications.
Eigenschaften
Molekularformel |
C9H12Cl2N2 |
|---|---|
Molekulargewicht |
219.11 g/mol |
IUPAC-Name |
N,N-dimethyl-N'-phenylcarbamimidoyl chloride;hydrochloride |
InChI |
InChI=1S/C9H11ClN2.ClH/c1-12(2)9(10)11-8-6-4-3-5-7-8;/h3-7H,1-2H3;1H |
InChI-Schlüssel |
ORUDJALVLGLNMX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=NC1=CC=CC=C1)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(1-Formyl-2-naphthyl)oxy]methyl}benzonitrile](/img/structure/B8293496.png)









![4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid ethyl ester](/img/structure/B8293560.png)

![5-Naphthalen-2-yl-3H-[1,3,4]oxadiazol-2-one](/img/structure/B8293576.png)
